Product packaging for Pyridin-4-ylmethanediol(Cat. No.:CAS No. 19322-72-6)

Pyridin-4-ylmethanediol

Cat. No.: B105012
CAS No.: 19322-72-6
M. Wt: 125.13 g/mol
InChI Key: MWSYYKKFGBHLTN-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocycles and Gem-Diol Systems

Pyridin-4-ylmethanediol, with the molecular formula C₆H₇NO₂, is a unique organic molecule that belongs to the class of nitrogen-containing heterocycles. Specifically, it is a derivative of pyridine (B92270), an aromatic six-membered ring containing one nitrogen atom. What makes this compound particularly noteworthy is the presence of a gem-diol functional group (—CH(OH)₂) at the 4-position of the pyridine ring.

Geminal diols, or gem-diols, are compounds that have two hydroxyl groups attached to the same carbon atom. pageplace.de They are typically the product of the hydration of a carbonyl group, in this case, an aldehyde. pageplace.deconicet.gov.ar this compound is, in fact, the hydrated form of pyridine-4-carboxaldehyde, also known as isonicotinaldehyde. iucr.org

The stability of gem-diols is often precarious, as they can readily revert to the corresponding aldehyde or ketone. conicet.gov.ar However, the electronic properties of the pyridine ring influence the equilibrium between the aldehyde and the gem-diol forms. The position of the carbonyl group on the pyridine ring has a direct effect on the extent of hydration. conicet.gov.arnih.gov Studies have shown that for formylpyridines, the 4-position is more reactive towards water addition compared to the 2- and 3-positions. conicet.gov.ar The presence of the electron-withdrawing pyridine ring can stabilize the gem-diol form.

The study of gem-diols in pyridine and other heterocyclic systems is significant due to their potential applications in coordination chemistry and materials science. The hydroxyl groups of the gem-diol moiety can coordinate with various metal ions, leading to the formation of new polymeric materials and metal complexes. pageplace.de

Historical and Current Significance in Organic Synthesis and Structural Chemistry Research

Historically, the isolation and characterization of gem-diols have been challenging due to their inherent instability. conicet.gov.ar However, advancements in analytical techniques such as single-crystal X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have enabled detailed studies of these structures. conicet.gov.arnih.gov

The crystal structure of this compound has been successfully determined, revealing a complex network of hydrogen bonds. iucr.org In its crystalline form, symmetry-related molecules are linked by O—H···O hydrogen bonds to form centrosymmetric dimers. These dimers are further connected by O—H···N hydrogen bonds, creating a ribbon-like structure. iucr.org This intricate hydrogen-bonding network is crucial for the stability of the compound in the solid state.

In the realm of organic synthesis, this compound is primarily considered in the context of the hydration of pyridine-4-carboxaldehyde. The equilibrium between these two forms can be influenced by factors such as solvent and the presence of acids like trifluoroacetic acid, which can enhance hydration. conicet.gov.arnih.gov The synthesis of this compound can be achieved through the hydration of pyridine-4-carboxaldehyde in an aqueous solution. conicet.gov.ar

Current research continues to explore the reactivity and coordination chemistry of pyridine-based gem-diols. Their ability to act as ligands for transition metals opens up possibilities for creating novel catalysts and functional materials. pageplace.de The fundamental understanding of the factors governing the stability and reactivity of this compound and related compounds remains an active area of investigation in structural and organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B105012 Pyridin-4-ylmethanediol CAS No. 19322-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19322-72-6

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

pyridin-4-ylmethanediol

InChI

InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-4,6,8-9H

InChI Key

MWSYYKKFGBHLTN-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(O)O

Canonical SMILES

C1=CN=CC=C1C(O)O

Synonyms

Methanediol, 4-pyridinyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Pyridin 4 Ylmethanediol

Direct Formation via Hydration of Isonicotinaldehyde

The most direct and fundamental method for the preparation of Pyridin-4-ylmethanediol is the nucleophilic addition of water to the carbonyl group of isonicotinaldehyde. This reaction establishes a reversible equilibrium between the aldehyde and its corresponding hydrate (B1144303), the geminal diol. libretexts.org

The formation of this compound from isonicotinaldehyde and water is a classic example of nucleophilic addition to a carbonyl group. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. youtube.com A water molecule, acting as a nucleophile, attacks this electrophilic carbonyl carbon. youtube.com Simultaneously, the pi electrons of the carbonyl bond move to the oxygen atom, forming an alkoxide intermediate. This is followed by a proton transfer from the attacking water moiety to the newly formed alkoxide, resulting in the neutral geminal diol. chemistrysteps.comyoutube.com

This hydration reaction is reversible, and the position of the equilibrium is highly dependent on the structure of the carbonyl compound. libretexts.org For most ketones and many aldehydes, the equilibrium lies in favor of the carbonyl compound. However, aldehydes with electron-withdrawing groups, such as isonicotinaldehyde where the pyridine (B92270) ring acts as an electron-withdrawing group, tend to have a more favorable equilibrium for hydrate formation compared to simple alkyl aldehydes. libretexts.orgchemistrysteps.com

Table 1: Equilibrium Distribution of Carbonyl Compounds and Their Hydrates

This table illustrates how electronic and steric factors influence the position of the hydration equilibrium. Electron-withdrawing groups stabilize the hydrate, shifting the equilibrium to the right.

Carbonyl Compound% Hydrate at EquilibriumKey Influencing Factor
Formaldehyde>99.9%Minimal steric hindrance
Acetaldehyde~50%Moderate steric hindrance
Acetone~0.1%Increased steric hindrance and electron-donating methyl groups
Chloral~100%Strong electron-withdrawing effect of three chlorine atoms

While the hydration of isonicotinaldehyde can occur with neutral water, the reaction rate is significantly increased by the presence of an acid or a base catalyst. libretexts.org

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of isonicotinaldehyde is first protonated by a hydronium ion (H₃O⁺). libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com After the water molecule adds to the protonated carbonyl, a final deprotonation step by another water molecule yields the geminal diol and regenerates the acid catalyst. youtube.com The mechanism proceeds as follows:

Protonation: The carbonyl oxygen is protonated, increasing the positive charge on the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the highly electrophilic carbonyl carbon.

Deprotonation: A proton is transferred from the attached oxygen to a water molecule, forming the neutral diol and regenerating the hydronium catalyst. libretexts.org

Electronic structure calculations on similar aldehydes have shown that carboxylic acids can also act as effective catalysts, with the reaction proceeding through a pseudo-six-membered ring transition state. nih.gov

Base Catalysis: In a basic medium, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. chemistrysteps.com This forms a tetrahedral alkoxide intermediate. Subsequently, the alkoxide ion is protonated by a water molecule to give the geminal diol and regenerate the hydroxide catalyst. libretexts.org

The choice of solvent is critical. The reaction requires a protic solvent, with water itself being the reactant and typically the solvent. The concentration of water and the pH of the aqueous solution are key parameters for controlling the position of the equilibrium and thus the effective yield of this compound.

Table 2: Comparison of Catalyzed Hydration Mechanisms

FeatureAcid-Catalyzed HydrationBase-Catalyzed Hydration
Catalyst H₃O⁺ (or other acids)OH⁻
First Step Protonation of carbonyl oxygenNucleophilic attack by OH⁻
Nucleophile H₂OOH⁻
Key Intermediate Protonated carbonylTetrahedral alkoxide
Effect Increases electrophilicity of carbonyl carbonProvides a stronger nucleophile

Alternative Synthetic Routes and Functional Group Interconversions to this compound

While direct hydration is the most straightforward approach, alternative routes starting from other pyridine derivatives can be devised, particularly when high purity or specific reaction conditions are required.

This compound can be conceptually prepared from other pyridine-4-carbonyl compounds, such as isonicotinic acid or its esters. These routes typically involve the transformation of the initial carbonyl group into the required aldehyde functionality, which then undergoes hydration.

A plausible synthetic pathway could start with a readily available precursor like methyl isonicotinate. This ester can be reduced to isonicotinaldehyde using a controlled reducing agent. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for the partial reduction of esters to aldehydes. Once the aldehyde is formed, the introduction of water, either during the reaction workup or as a subsequent step, leads to the formation of this compound. This multi-step approach allows for the purification of the intermediate aldehyde, potentially leading to a purer final hydrate solution.

Similarly, the reduction of other derivatives of isonicotinic acid can be employed. For instance, the reduction of activated acid derivatives (like an acid chloride or a Weinreb amide) could provide the aldehyde, which is then hydrated. The synthesis of related (amino-pyridin-4-yl)-methanol derivatives has been achieved by the reduction of the corresponding carboxylate ester with lithium aluminum hydride, demonstrating the feasibility of functional group transformations at the 4-position of the pyridine ring. chemicalbook.com

For large-scale production and ensuring high purity, a multi-step synthesis that allows for the isolation and purification of intermediates is often preferred. A key challenge in synthesizing this compound is that it exists in equilibrium with the aldehyde and water, making its isolation as a pure, stable solid difficult. Therefore, scalable strategies often focus on the efficient production of the precursor, isonicotinaldehyde.

A robust synthesis could begin with 4-methylpyridine (B42270) (γ-picoline), an inexpensive commercial starting material. Catalytic oxidation of 4-methylpyridine can yield isonicotinaldehyde. The final step would involve dissolving the purified aldehyde in a controlled aqueous system (e.g., buffered water) to establish the hydration equilibrium, producing a solution of this compound. This solution might be used directly in subsequent reactions without isolating the gem-diol, a common strategy in industrial processes. The development of scalable syntheses for other 4-substituted pyridine derivatives highlights the importance of using readily available starting materials and optimizing reaction conditions for large-scale production. nih.gov

Elucidation of Reaction Mechanisms Involving Pyridin 4 Ylmethanediol

Detailed Investigation of Gem-Diol Stability and Dynamics

The existence and stability of Pyridin-4-ylmethanediol are governed by a delicate equilibrium with its corresponding carbonyl compound, isonicotinaldehyde. This balance is influenced by a combination of electronic, solvent, and pH effects.

Factors Governing the Equilibrium between Carbonyl and Hydrated Forms

The transformation of a carbonyl group to a geminal diol is a reversible nucleophilic addition of water. In the case of this compound, this equilibrium is significantly influenced by the electronic properties of the pyridine (B92270) ring.

The pyridine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic attack at the carbon atom of the formyl group. conicet.gov.ar This electron-withdrawing nature is most pronounced at the 2- and 4-positions of the ring. conicet.gov.ar Consequently, 4-formylpyridine (isonicotinaldehyde) is more susceptible to hydration compared to its isomer, 3-formylpyridine, where the electronic effect is less pronounced. conicet.gov.ar Studies have shown that while 2- and 4-formylpyridines can be completely hydrated, the 3-isomer shows significantly less hydration under similar conditions. conicet.gov.ar

The chemical environment plays a crucial role in shifting the equilibrium. The presence of an acid, such as trifluoroacetic acid (TFA), has been shown to enhance the hydration of formylpyridines. conicet.gov.ar The acid likely protonates the pyridine nitrogen, further increasing the electron-withdrawing effect on the formyl group and thus favoring the gem-diol form. wikipedia.org The stability of the gem-diol can also be influenced by its ability to form intermolecular hydrogen bonds, which is a key feature of its crystalline structure.

Table 1: Hydration of Formylpyridine Isomers

Isomer Position of Carbonyl Group Relative Hydration Justification
2-Formylpyridine 2 High Strong electron-withdrawing effect at the 2-position. conicet.gov.ar
3-Formylpyridine 3 Low Weaker electron-withdrawing effect at the 3-position. conicet.gov.ar
4-Formylpyridine 4 High Strong electron-withdrawing effect at the 4-position. conicet.gov.ar

Kinetic and Thermodynamic Aspects of Gem-Diol Generation

Thermodynamic studies on the coordination of pyridine derivatives to metal centers in pincer complexes have been conducted, which can serve as an analogy for understanding the binding events. nih.gov These studies measure equilibrium constants for ligand association, demonstrating that the electronic nature of the pyridine substituent affects the thermodynamics of coordination. nih.gov It can be inferred that the electronic stabilization of the gem-diol form of 4-formylpyridine contributes to a favorable equilibrium constant for hydration compared to the 3-isomer. conicet.gov.ar

The kinetics of the hydration process are expected to be pH-dependent, with both acid and base catalysis possible. The rate of exchange between the carbonyl and hydrated forms can be studied using techniques like NMR spectroscopy, which can provide information on the dynamics of the system. researchgate.net

This compound as an Intermediate or Product in Hydrolytic Processes

This compound can be formed as a stable product or a transient intermediate during the hydrolysis of various precursor molecules, particularly in the presence of metal ions.

Metal-Assisted Hydrolysis Reactions Leading to Methanediol (B1200039) Formation

Metal ions can act as Lewis acids, activating substrates towards hydrolysis. nih.gov Research has demonstrated that the hydrolysis of Schiff bases derived from pyridine aldehydes can be facilitated by metal ions, leading to the formation of metal complexes containing the corresponding gem-diol. scirp.orgscirp.org

In one study, the reaction of a Schiff base derived from 2-benzoylpyridine (B47108) with vanadium(IV), cobalt(II), and copper(II) salts resulted in the hydrolysis of the Schiff base and the formation of binuclear metal complexes containing phenyl(pyridin-2-yl)methanediol. scirp.orgscirp.org This suggests that the metal ion assists in the cleavage of the imine bond and subsequent hydration of the carbonyl group. The resulting gem-diol then coordinates to the metal center, which can stabilize this hydrated form. scirp.orgscirp.orgresearchgate.net Similarly, in situ formation of di(pyridin-2-yl)methanediol in the presence of metal ions has been observed. mdpi.com While these examples involve the 2-substituted pyridine isomer, the underlying principle of metal-assisted hydrolysis is applicable to the 4-isomer, this compound, given the similar electronic properties.

Table 2: Examples of Metal-Assisted Hydrolysis Leading to Gem-Diol Formation

Precursor Metal Ion Product Reference
1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine V(IV), Co(II), Cu(II) Phenyl(pyridin-2-yl)methanediol complex scirp.orgscirp.org
Di(pyridine-2-yl)methanone Ln(III), Ni(II) Di(pyridin-2-yl)methanediol complex mdpi.com

Exploration of Intramolecular Cyclization Pathways

The presence of both hydroxyl groups of the gem-diol and the pyridine ring within the same molecule opens up the possibility for intramolecular cyclization reactions, although direct evidence for such pathways with this compound is limited in the available literature. However, studies on analogous compounds provide a basis for exploring this potential.

For instance, pyridoxal, a form of vitamin B6 that contains a formyl group adjacent to a hydroxymethyl group on a pyridine ring, is known to exist in equilibrium with its cyclic hemiacetal form. conicet.gov.ar This intramolecular cyclization involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon. conicet.gov.ar While this compound lacks the adjacent hydroxymethyl group, the principle of intramolecular reactions involving the pyridine ring system is well-established.

Other types of intramolecular cyclizations are known for pyridine derivatives. For example, base-catalyzed intramolecular dehydrative cyclization is a common method for synthesizing fused heterocyclic systems like triazoles from appropriately substituted pyridine precursors. scirp.org Furthermore, pyridinium (B92312) ylides can undergo intramolecular Michael additions to form cyclized products. mdpi.com These examples highlight the potential for the functional groups of this compound to participate in ring-forming reactions under suitable conditions, although specific pathways remain a subject for further investigation.

Table 3: Compound Names Mentioned in the Article

Advanced Spectroscopic and Crystallographic Analyses of Pyridin 4 Ylmethanediol

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de For pyridin-4-ylmethanediol, this analysis provides definitive proof of the gem-diol structure in the solid state and offers detailed insights into its molecular geometry and intermolecular organization. Studies on related formylpyridine compounds show that the electron-withdrawing nature of the pyridine (B92270) ring at the 4-position favors the hydrated gem-diol form. researchgate.net

X-ray diffraction studies allow for the precise measurement of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the crystal. In the solid state, the this compound molecule adopts a specific conformation dictated by the steric and electronic interactions between the pyridine ring and the diol group. The two hydroxyl groups are positioned on the same side of the pyridine ring. The analysis of torsion angles, such as the C-C-C-N and H-O-C-O-H angles, is critical to describing the spatial arrangement. For example, in related structures like pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate, two crystallographically distinct cations can exhibit different conformations within the same crystal lattice, highlighting the molecule's conformational flexibility. nih.gov

Table 1: Representative Crystallographic Parameters for Pyridine Derivatives Note: Data for closely related structures are used for illustrative purposes due to the limited availability of specific published data for this compound itself.

ParameterValueCompoundSpace GroupRef.
Unit Cell Parameter 'a'11.1735(16) ÅPyridin-4-ylmethyl 4-aminobenzoatePna2₁ biust.ac.bw
Unit Cell Parameter 'b'8.3548(13) ÅPyridin-4-ylmethyl 4-aminobenzoatePna2₁ biust.ac.bw
Unit Cell Parameter 'c'12.3831(17) ÅPyridin-4-ylmethyl 4-aminobenzoatePna2₁ biust.ac.bw
Crystal SystemMonoclinicThiazolo-Pyridine Dicarboxylic Acid Derivative (1)P2₁ nih.govacs.org
Crystal SystemTriclinicThiazolo-Pyridine Dicarboxylic Acid Derivative (3)P1̅ nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying both the static and dynamic properties of this compound in different phases.

In solution, this compound is in a dynamic equilibrium with isonicotinaldehyde and water. Solution-state ¹H and ¹³C NMR spectroscopy can be used to study this tautomeric equilibrium. ruc.dkclockss.org The hydration of the aldehyde is often influenced by factors such as solvent polarity and pH; for instance, the addition of trifluoroacetic acid can enhance the formation of the gem-diol. researchgate.net

The ¹H NMR spectrum would be expected to show a characteristic signal for the methanediol (B1200039) proton (-CH(OH)₂), which would be distinct from the aldehyde proton (-CHO) signal of isonicotinaldehyde. The chemical shift of the hydroxyl protons can provide information about hydrogen bonding interactions in solution. Similarly, the ¹³C NMR spectrum would show a signal for the methanediol carbon at a chemical shift value different from that of the carbonyl carbon. The relative integration of the signals for the diol and aldehyde forms allows for the determination of the equilibrium constant in a given solvent. ruc.dk

Table 2: Expected NMR Chemical Shifts for this compound and Isonicotinaldehyde

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H-CH (OH)₂ (Diol)~5.2 - 6.5Shift is solvent and concentration dependent. researchgate.net
¹H-OH (Diol)VariableBroad signal, downfield shift with H-bonding.
¹H-CHO (Aldehyde)~9.5 - 10.5Characteristic downfield shift for aldehydes.
¹³C-C (OH)₂ (Diol)~85 - 95Shielded relative to the carbonyl carbon.
¹³C-C HO (Aldehyde)~190 - 200Characteristic deshielded signal for carbonyls.

Solid-state NMR (ssNMR) is uniquely suited for characterizing the structure of materials in the solid phase, including crystalline, polymorphic, and amorphous forms. nih.gov For this compound, ssNMR can confirm that the gem-diol is the stable form in the solid state, complementing the data from X-ray diffraction. researchgate.net By comparing solution and solid-state spectra, one can observe the shift in equilibrium upon crystallization. osti.gov Furthermore, ssNMR is a powerful tool for detecting and characterizing polymorphism. Different crystalline forms (polymorphs) of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformations, even if their chemical connectivity is identical.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and is sensitive to the molecular environment. primescholars.comrasayanjournal.co.in

For this compound, the most prominent feature in the FT-IR spectrum is the strong, broad absorption band corresponding to the O-H stretching vibrations of the two hydroxyl groups, typically found in the range of 3200–3500 cm⁻¹. The C-O stretching vibrations of the diol would also be present. Additionally, characteristic vibrational modes of the pyridine ring, such as C=C and C=N stretching, appear in the 1400–1600 cm⁻¹ region. primescholars.com

Raman spectroscopy provides complementary information. The pyridine ring breathing modes are often strong and sharp in the Raman spectrum, appearing around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The positions and widths of these vibrational bands can be affected by intermolecular interactions, such as hydrogen bonding. For example, the O-H stretching band may shift to lower frequencies upon strong hydrogen bond formation. Comparing the spectra in different solvents or in the solid state can thus reveal details about environmental effects on the molecular structure. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
O-H Stretch3200 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Pyridine Ring Stretch (C=C, C=N)1400 - 1600FT-IR, Raman
C-O Stretch1000 - 1200FT-IR
Pyridine Ring Breathing~1000, ~1030Raman

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition and the rigorous assessment of its purity. metu.edu.trlcms.cz In the case of this compound, HRMS provides definitive evidence of its molecular formula by measuring its mass with extremely high accuracy, typically to four or more decimal places. brentford.hounslow.sch.uk This level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their atomic makeup.

The molecular formula of this compound is C₆H₇NO₂. HRMS analysis, commonly using a soft ionization technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for the protonated form of this compound (C₆H₈NO₂⁺) is distinct and serves as a primary identifier. The confirmation is achieved when the experimentally measured mass aligns with the theoretical mass within a very narrow tolerance, typically less than 5 parts per million (ppm).

AnalyteMolecular FormulaAdductTheoretical Exact Mass (Da)Observed Mass (Da)
This compoundC₆H₇NO₂[M+H]⁺126.05550e.g., 126.0553

Purity assessment is another critical application of HRMS. This compound exists in equilibrium with its dehydrated form, 4-pyridinecarboxaldehyde (B46228), which is often its primary synthetic precursor and potential impurity. researchgate.net While these two compounds are related, their molecular formulas and, consequently, their exact masses are distinctly different. The molecular formula for 4-pyridinecarboxaldehyde is C₆H₅NO. nist.gov

HRMS can easily distinguish between the gem-diol and its corresponding aldehyde. The mass difference between their protonated forms, [C₆H₇NO₂ + H]⁺ and [C₆H₅NO + H]⁺, is substantial enough for clear resolution by any high-resolution mass spectrometer. By analyzing the full scan mass spectrum, the presence and relative abundance of 4-pyridinecarboxaldehyde can be quantified, thus providing a precise measure of the purity of this compound.

Computational Chemistry and Theoretical Investigations of Pyridin 4 Ylmethanediol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of molecules like Pyridin-4-ylmethanediol. By approximating the complex many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying the geometry and electronic landscape of this gem-diol.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the diol group attached to the rigid pyridine (B92270) ring suggests the existence of multiple conformational isomers for this compound. Conformational analysis using DFT helps in identifying the stable arrangements of the atoms and the energy barriers between them.

Theoretical studies on related systems, such as isonicotinamide, have utilized DFT calculations to map out the potential energy profiles for internal rotation around the bond connecting the substituent to the pyridine ring. core.ac.uk A similar approach for this compound involves systematically rotating the dihedral angles formed by the hydroxyl groups and the pyridine ring to construct a potential energy surface (PES). The PES is a multidimensional map that illustrates the energy of the molecule as a function of its geometry. researchgate.net

The minima on this surface correspond to the most stable conformers. For this compound, calculations would likely explore the relative orientations of the two hydroxyl groups. It is anticipated that conformers allowing for intramolecular hydrogen bonding between the hydroxyl groups or between a hydroxyl group and the pyridine nitrogen would be among the most stable. researchgate.net The transition states on the PES represent the energy barriers that must be overcome for the molecule to convert from one conformation to another. upsc.md Harmonic vibrational frequency calculations are typically performed to confirm that the identified structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency) on the potential energy surface. upsc.md

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

NMR Chemical Shifts: Theoretical calculations, often combined with experimental work, are used to understand the NMR spectra of pyridinecarboxaldehyde isomers and their hydrated forms. researchgate.netresearchgate.net For this compound, DFT methods like the Gauge-Including Atomic Orbital (GIAO) method can be employed to predict ¹H and ¹³C NMR chemical shifts. rsc.org These calculations provide a direct link between the electronic structure and the observed spectroscopic signals. For instance, the chemical shift of the methanediol (B1200039) proton (H-C(OH)₂) is particularly sensitive to its electronic environment and hydrogen bonding interactions.

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. core.ac.uk For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretching of the diol group, C-O stretching, and the various vibrational modes of the pyridine ring. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Below is a table representing typical data that would be generated from such a study, comparing theoretical predictions with hypothetical experimental values.

ParameterTheoretical (DFT) ValueExperimental Value
¹H NMR (methine)5.5 - 6.0 ppm5.8 ppm
¹³C NMR (methine)85 - 95 ppm90.5 ppm
IR (O-H stretch)3300 - 3450 cm⁻¹3400 cm⁻¹ (broad)
IR (C-O stretch)1050 - 1150 cm⁻¹1100 cm⁻¹
IR (Pyridine ring)1590 - 1610 cm⁻¹1602 cm⁻¹

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the reaction pathways and identifying the high-energy transition states that govern the chemical transformations of this compound.

Elucidation of Hydration and Dehydration Pathways

This compound exists in equilibrium with its parent aldehyde, 4-pyridinecarboxaldehyde (B46228), and water. The study of this hydration/dehydration process is a key area of research. researchgate.net Computational studies can elucidate the mechanism of this reversible reaction by modeling the addition of a water molecule to the carbonyl group of the aldehyde.

DFT calculations can be used to model the entire reaction coordinate, from the reactants to the products, through the transition state. researchgate.netnih.gov The transition state for the hydration reaction would involve the partial formation of a C-O bond and partial proton transfers. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. upsc.md Studies on similar systems have shown that the reaction can be catalyzed by acids or bases, and computational models can incorporate these catalytic effects by including additional molecules (e.g., hydronium ions or hydroxide (B78521) ions) in the calculation. acs.org The solvent also plays a crucial role, and its effect can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. upsc.md

Computational Modeling of Substituent Effects on Reactivity

The reactivity of the pyridine ring and the gem-diol group can be tuned by adding substituents to the ring. Computational modeling is an efficient way to predict the effect of these substituents without synthesizing every possible derivative.

Studies have shown that the degree of hydration of pyridinecarboxaldehydes is significantly influenced by the electronic properties of substituents on the pyridine ring. researchgate.netacs.org Electron-withdrawing groups (such as fluoro or N-oxide) increase the electrophilicity of the carbonyl carbon in the parent aldehyde, which generally leads to a higher degree of hydrate (B1144303) formation. acs.org Conversely, electron-donating groups would be expected to decrease the stability of the gem-diol.

DFT calculations can quantify these effects by calculating properties such as the partial charge on the carbonyl carbon or the lowest unoccupied molecular orbital (LUMO) energy of the aldehyde. By comparing these calculated properties for a series of substituted pyridin-4-ylmethanediols, a quantitative structure-activity relationship (QSAR) can be developed to predict the stability and reactivity of new derivatives.

Molecular Dynamics Simulations for Condensed Phase Behavior and Solvent Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in the condensed phase, such as in solution.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. For this compound in an aqueous solution, a typical MD simulation would involve placing one or more gem-diol molecules in a box of water molecules and calculating the forces between all atoms using a pre-defined force field.

These simulations can provide detailed information about the solvation structure around the this compound molecule. For example, the radial distribution function can be calculated to show the probability of finding water molecules at a certain distance from the hydroxyl groups or the pyridine nitrogen. This can reveal the structure of the solvation shells and the extent of hydrogen bonding between the solute and the solvent. MD simulations can also be used to study the dynamics of these interactions, such as the lifetime of hydrogen bonds. This information is crucial for understanding the stability of this compound in solution and the role of the solvent in its chemical reactions.

Chemical Transformations and Derivatization Strategies for Pyridin 4 Ylmethanediol

Oxidation Reactions to Pyridine-4-carbaldehyde and Related Carbonyl Compounds

The transformation of Pyridin-4-ylmethanediol to Pyridine-4-carbaldehyde is fundamentally a dehydration reaction, re-establishing the carbonyl group. While the diol is stable under certain conditions, such as in the crystalline state or aqueous solutions, the equilibrium can be shifted towards the aldehyde. iucr.orgconicet.gov.ar

Further oxidation of the aldehyde functionality leads to the formation of pyridine-4-carboxylic acid (isonicotinic acid). This transformation can be achieved using various oxidizing agents. For instance, strong oxidants like chromium trioxide (CrO₃) in acetic acid are effective for converting pyridine (B92270) derivatives with oxidizable side chains into the corresponding carboxylic acids. This oxidation is a common strategy for producing valuable pyridine-based compounds.

A variety of methods exist for the synthesis of the parent aldehyde, Pyridine-4-carbaldehyde, which is the dehydrated counterpart of this compound. These methods typically involve the oxidation of 4-picoline or 4-pyridinemethanol. google.comchemicalbook.com One documented method involves the vapor-phase oxidation of 4-picoline over a vanadium phosphate (B84403) catalyst. chemicalbook.com Another approach starts with 4-picoline, which is first oxidized to 4-pyridine N-oxide, followed by rearrangement and hydrolysis to yield 4-pyridinemethanol, and finally oxidation to the target aldehyde. google.com

Table 1: Selected Oxidation Reactions for Pyridine-4-carbaldehyde Synthesis/Derivatization

Starting Material Reagent(s) Product Reference
4-Picoline Vanadium Phosphate Catalyst Pyridine-4-carbaldehyde chemicalbook.com
4-Pyridinemethanol Oxidizing Agent (e.g., MnO₂) Pyridine-4-carbaldehyde google.com

Reduction Reactions to Pyridine-4-ylmethanol and Other Alcohol Derivatives

The reduction of this compound, proceeding through its aldehyde form, yields the corresponding primary alcohol, Pyridine-4-ylmethanol. This is a standard transformation for aldehydes, utilizing common reducing agents.

A well-documented method for synthesizing Pyridine-4-ylmethanol involves the reduction of a related carboxylic acid derivative, methyl 4-picolinate. google.com This process uses a mixture of sodium borohydride (B1222165) and lithium chloride in an aprotic solvent like tetrahydrofuran, followed by heating under reflux. google.com While this specific example does not start from the diol, it illustrates a reliable route to the primary alcohol derivative. The direct reduction of the aldehyde group in Pyridine-4-carbaldehyde to an alcohol is a fundamental organic reaction. Similarly, reduction with strong reagents like lithium aluminum hydride (LiAlH₄) can convert derivatives into aminomethyl compounds.

Table 2: Synthesis of Pyridine-4-ylmethanol via Reduction

Starting Material Reagent(s) Solvent Conditions Product Reference

Nucleophilic Substitution and Esterification of Hydroxyl Groups

The two hydroxyl groups of this compound possess the reactivity characteristic of alcohols and can undergo nucleophilic substitution reactions, most notably esterification. These reactions typically proceed by activating the hydroxyl groups or by using a highly reactive acylating agent.

General methods for esterification are applicable here. For example, the reaction of alcohols with acyl chlorides or acid anhydrides is a common route to esters. byjus.comsinica.edu.tw The reactivity of these acylating agents can be enhanced through the use of a nucleophilic catalyst. Pyridine is often used as a catalyst, which proceeds through the formation of a more reactive acylpyridinium ion. sinica.edu.tw A significantly more potent catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP), which operates by forming a highly activated DMAP-amide intermediate that is more susceptible to nucleophilic attack by the alcohol than the initial anhydride. byjus.comsinica.edu.tw

While direct esterification examples for this compound are not prevalent in the reviewed literature, the synthesis of related esters, such as acetic acid-4-picolyl ester from the reaction of 4-pyridine N-oxide with acetic anhydride, demonstrates the feasibility of forming ester linkages at the 4-position of the pyridine ring. google.com

Functionalization of the Pyridine Ring System in this compound Derivatives

The pyridine ring within the this compound structure is an electron-deficient heterocycle, which dictates its reactivity towards various functionalization reactions. This inherent electronic property makes direct C-H functionalization challenging but also opens avenues for specific transformations. snnu.edu.cnrsc.org

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions relative to the ring nitrogen. quimicaorganica.org Pyridine derivatives bearing a suitable leaving group at these positions readily undergo substitution. quimicaorganica.org This provides a pathway to introduce a wide range of nucleophiles onto the pyridine scaffold.

Electrophilic and Radical Functionalization: While less favored than nucleophilic attack, electrophilic substitution can be achieved, often requiring harsh conditions. More modern approaches focus on direct C-H functionalization. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds, enabling the synthesis of biaryl structures. In such reactions, the pyridine ring can act as a coupling partner. Radical arylation has also been reported as a method for regioselective C-4 functionalization of pyridines. researchgate.net

Directed Functionalization: The use of directing groups is a common strategy to control the regioselectivity of C-H functionalization on the pyridine ring. snnu.edu.cn Although this may require additional synthetic steps for installation and removal of the group, it allows for precise modification at otherwise less reactive positions, such as C-3 (meta-position). snnu.edu.cn

Synthesis of Heterocyclic Rings Incorporating the this compound Scaffold

The aldehyde functionality, present in equilibrium with the diol, is a versatile handle for constructing more complex heterocyclic systems. Condensation reactions are a primary method for achieving this, where the carbonyl group reacts with various nucleophiles to initiate ring formation.

One prominent example is the synthesis of tetrapyridylporphyrin, which is formed by the condensation of Pyridine-4-carbaldehyde with pyrrole (B145914) under appropriate conditions. wikipedia.org This reaction highlights the utility of the aldehyde as a building block for large, conjugated macrocycles.

Schiff base formation is another key reaction. The condensation of Pyridine-4-carbaldehyde with primary amines yields imines, which can be important intermediates or final products themselves. For instance, reactions with hydrazides can form hydrazones, which have been used to create planar structures stabilized by hydrogen bonds.

Furthermore, the aldehyde can participate in multicomponent reactions to build complex heterocyclic frameworks. Reactions analogous to those using 4-acetylpyridine, which can react with malononitrile (B47326) and cyclic β-diketones, suggest that Pyridine-4-carbaldehyde could be a substrate for synthesizing fused ring systems like chromenes. nih.gov The resulting functionalized pyridines can also serve as precursors for intramolecular cyclization to form condensed heterocycles such as pyrrolo[3,4-b]pyridines and furo[3,4-b]pyridines. nii.ac.jp

Table 3: Compound Names Mentioned in the Article

Compound Name Synonym(s)
This compound Isonicotinaldehyde, hydrated form
Pyridine-4-carbaldehyde 4-Formylpyridine, Isonicotinaldehyde
Pyridine-4-carboxylic acid Isonicotinic acid
Pyridin-4-ylmethanol 4-(Hydroxymethyl)pyridine, 4-Pyridylcarbinol
4-Picoline 4-Methylpyridine (B42270)
Chromium trioxide -
Acetic acid -
Sodium borohydride -
Lithium chloride -
Tetrahydrofuran -
Lithium aluminum hydride -
Acyl chloride -
Acid anhydride -
4-Dimethylaminopyridine DMAP
Pyrrole -
Malononitrile -
Chromene -
Pyrrolo[3,4-b]pyridine -
Furo[3,4-b]pyridine -
Methyl 4-picolinate -
4-Pyridine N-oxide -
Acetic anhydride -

Applications in Specialized Chemical Systems and Materials Science Research

Utilization as a Building Block in Complex Organic Molecule Synthesis

The pyridine (B92270) core, substituted at the 4-position, serves as a fundamental unit for the elaboration of more complex heterocyclic systems. The reactivity of the aldehyde/gem-diol function is central to these transformations.

Pyridin-4-ylmethanediol, primarily through its aldehyde form, is a key starting material for synthesizing polycyclic and fused pyridine structures. These syntheses often involve multi-component reactions or cycloadditions where the pyridine moiety is annulated with other rings. For instance, reactions of pyridinecarboxaldehyde derivatives with compounds like arylidene malononitrile (B47326) can lead to the formation of isoquinoline (B145761) derivatives. nih.gov Similarly, functionalized pyridine precursors are used to build pyrido[2,3-d]pyrimidine (B1209978) systems, which are significant in medicinal chemistry. nih.gov

The general strategy involves leveraging the pyridine ring as a scaffold and using the aldehyde group to initiate cyclization cascades. Various synthetic methodologies are employed to construct these fused systems, including:

Condensation Reactions: Reaction with amines or active methylene (B1212753) compounds to form Schiff bases or vinylogous systems that can undergo subsequent intramolecular cyclization. nih.govresearchgate.net

Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions can use pyridine-derived enamines to form fused systems. rsc.org

Multi-Component Reactions (MCRs): Hantzsch pyridine synthesis and related MCRs can be adapted to create highly substituted, fused pyridines in a single step. rsc.org

These methods allow for the creation of diverse and complex molecular architectures built upon the initial pyridine-4-yl framework.

Precursor TypeReaction TypeResulting Fused ArchitectureReference
PyridinecarbonitrileReaction with Arylidene MalononitrileIsoquinoline nih.gov
AminopyridinecarbonitrileReaction with Ethyl AcetoacetatePyrido[2,3-d]pyrimidine nih.gov
AminopyridinecarbonitrileReaction with Malononitrile1,8-Naphthyridine nih.gov
1,3-Dicarbonyl & Vinylogous AmideCondensationSubstituted Pyridine rsc.org

Exploration in Supramolecular Chemistry and Non-Covalent Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The pyridine nitrogen atom and the hydroxyl groups of this compound are ideal functional groups for directing such self-assembly processes.

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonds. researchgate.netwikipedia.org The pyridine group is a common functional motif used in the design of HOFs due to the nitrogen atom's ability to act as a strong hydrogen bond acceptor. nih.govmdpi.com

Research into Molecular Electronics and Single-Molecule Junctions

Molecular electronics aims to use single molecules as active components in electronic circuits. A key challenge is wiring these molecules to macroscopic electrodes, which requires specialized linker molecules.

In the field of single-molecule electronics, the thiol analogue, Pyridin-4-ylmethanethiol (PyrMT), has been extensively studied as a linker molecule to anchor other molecules, such as metalloporphyrins, to gold electrodes. curtin.edu.auub.edu The thiol group (–SH) forms a strong covalent bond with the gold surface, while the pyridine nitrogen provides a coordination site to bind to a metal center in the target molecule. curtin.edu.aursc.org

Research using scanning tunneling microscopy break-junction (STM-BJ) techniques has revealed that the precise structure of the linker molecule has a dramatic impact on the electrical conductance of the molecular junction. ub.edukcl.ac.uk Studies directly comparing PyrMT with its more rigid counterpart, 4-Pyridinethiol (PyrT), have provided significant insights. researchgate.netresearchgate.netub.edu

The key difference between PyrMT and PyrT is an additional methylene (–CH₂–) group in PyrMT, which grants it greater conformational flexibility. ub.edukcl.ac.uk This flexibility allows the PyrMT linker to facilitate an unexpected π-stacked arrangement where the pyridine ring lies parallel to the porphyrin ring. ub.eduub.edu This stacked geometry creates a highly efficient pathway for charge transport, resulting in a conductance that is orders of magnitude higher than that observed with the more rigid PyrT linker. curtin.edu.auub.edu With PyrT, the molecule is forced into a more classical perpendicular coordination, leading to a longer, less efficient electron pathway and lower conductance. researchgate.netub.edu These findings demonstrate that subtle changes in linker design can be used to control the geometry and electronic properties of single-molecule devices. ub.edukcl.ac.uk

Linker AnalogueKey Structural FeatureResulting Junction GeometryObserved ConductanceReference
Pyridin-4-ylmethanethiol (PyrMT)Flexible (–CH₂– group)π-π stacked conformationHigh ub.edukcl.ac.ukub.edu
4-Pyridinethiol (PyrT)Rigid (no spacer)Perpendicular octahedral coordinationLow researchgate.netresearchgate.netub.edu

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The pyridine (B92270) moiety and the geminal diol group make Pyridin-4-ylmethanediol an intriguing candidate for the development of novel catalytic systems. The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal centers, while the diol can participate in hydrogen bonding or act as a proton relay, influencing the selectivity and efficiency of catalytic transformations.

Research into structurally similar compounds provides a roadmap for the potential applications of this compound. For instance, complexes involving di(pyridin-2-yl)methanediol have been synthesized and investigated as catalysts. nih.gov Two tetranuclear nickel(II) complexes with di(pyridin-2-yl)methanediol ligands have demonstrated efficient and stable electrocatalysis for water oxidation under alkaline conditions. nih.govmdpi.com These complexes feature [Ni₄(µ₃-O)₄] or [Ni₄(µ₃-O)₂] cores and exhibit high turnover frequencies (TOFs), highlighting the role of the pyridyl-diol ligand in stabilizing catalytically active metal clusters. nih.gov

Future research will likely focus on designing and synthesizing novel metal complexes with this compound as a ligand. The focus will be on achieving high efficiency and selectivity in a variety of organic transformations. The electronic properties of the pyridine ring and the stereochemistry of the diol group can be fine-tuned to control the catalytic activity. Theoretical studies on related compounds suggest the potential for coordination with various transition metals, which could be exploited for reactions like redox chemistry and cross-coupling reactions.

Table 1: Examples of Catalytic Systems with Pyridyl-Diol Type Ligands

Catalyst System Ligand Metal Core Application Key Finding Reference
Complex 1 di(pyridin-2-yl)methanediol Distorted cubane-like [Ni₄(µ₃-O)₄] Electrocatalytic Water Oxidation High stability and TOF (~139 s⁻¹) at pH 12.32. Biomimetic cubane (B1203433) geometry promotes catalysis. nih.gov

In-Situ Spectroscopic Monitoring of this compound Reactivity

Understanding the reaction mechanisms and identifying transient intermediates are crucial for optimizing chemical processes involving this compound. In-situ spectroscopic techniques provide a powerful means to monitor reactions in real-time, offering insights into the kinetics and pathways of transformations.

The application of such techniques has been demonstrated in studies of related pyridyl-alcohol and pyridyl-diol metal complexes. For example, in-situ UV-Vis spectroelectrochemistry was employed to study the electrocatalytic reactivity of tetranuclear nickel(II) complexes of di(pyridin-2-yl)methanediol during water oxidation. nih.gov This allowed for the observation of changes in the electronic structure of the catalyst under operating conditions.

Furthermore, a suite of spectroscopic methods is used to characterize these types of compounds and their reaction products. In the study of binuclear metal complexes derived from the hydrolysis of a Schiff base, techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), including 2D techniques like COSY and NOESY, were essential. scirp.orgscirp.org IR spectroscopy confirmed the coordination of the pyridine nitrogen to the metal center and identified the hydroxyl groups of the resulting phenyl(pyridin-2-yl)methanediol ligand. scirp.orgscirp.org Advanced NMR techniques helped in the complete assignment of proton and carbon signals, elucidating the precise structure of the molecules in solution. scirp.org

Future research on this compound will undoubtedly benefit from the application of these and other in-situ techniques, such as Raman spectroscopy and mass spectrometry, to monitor its coordination to metal centers, its role in catalytic cycles, and its transformation into other valuable chemical entities.

Design of this compound-Based Scaffolds for Advanced Material Applications

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and materials science due to its versatile chemical properties and its presence in numerous functional molecules. rsc.org this compound combines this valuable scaffold with a geminal diol functional group, opening avenues for its use in the design of advanced materials. The diol group provides a handle for polymerization or for grafting the molecule onto surfaces to create functional materials.

The potential applications are broad and include:

Supramolecular Assemblies: The hydrogen-bonding capabilities of the diol group, coupled with the potential for π-π stacking of the pyridine rings, make this compound an excellent candidate for building complex, self-assembled supramolecular structures.

Functional Materials for Electronics: Research on the related compound, pyridin-4-ylmethanethiol, demonstrates the utility of the pyridin-4-yl motif in molecular electronics. rsc.orgresearchgate.net It has been used as a coating for electrodes to act as a supramolecular ligand, allowing for the study of single-molecule junctions. rsc.orgresearchgate.net this compound could be similarly employed to functionalize surfaces, for instance, on carbon electrodes for the development of biosensors.

Tissue Engineering Scaffolds: While a nascent area for this specific compound, the general strategy of using biocompatible building blocks to create scaffolds for tissue regeneration is well-established. nih.govnih.gov The pyridine unit is a component of various bioactive molecules, and the diol functionality could be used to integrate it into biodegradable polymers like polyesters or polyurethanes, potentially conferring specific biological or mechanical properties to the resulting scaffold. rsc.org

The design of these materials will leverage the predictable coordination chemistry of the pyridine nitrogen and the reactivity of the diol to build larger, well-defined architectures for a range of advanced applications.

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Approaches

The complexity of the systems in which this compound can play a role necessitates an interdisciplinary research approach. The synergy between synthetic chemistry, advanced spectroscopy, and computational modeling is essential for accelerating discovery and understanding.

Recent studies on related metal-organic frameworks and complexes exemplify this integrated approach:

Synthesis and Characterization: The synthesis of novel compounds is the starting point. scirp.org This is followed by thorough characterization using a battery of techniques. Single-crystal X-ray diffraction provides definitive structural information in the solid state. researchgate.net Spectroscopic methods like NMR, IR, and UV-Vis probe the structure and bonding in both solid and solution phases. scirp.orgscirp.orgresearchgate.net

Probing Functionality: Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties and catalytic potential of new compounds. nih.govmdpi.com

Computational Insights: In silico docking and other computational methods can predict and rationalize the biological activity or material properties of newly synthesized molecules. researchgate.net For example, docking studies were used to clarify the anti-inflammatory potential of a copper(II) complex of di(pyridin-2-yl)methanediol. researchgate.net

Future investigations into this compound will thrive on this collaborative model. Synthetic chemists will create new catalysts and materials, spectroscopists will analyze their structures and monitor their reactivity in real-time, and computational chemists will provide theoretical models to explain observed properties and guide the design of next-generation systems. This integrated strategy will be crucial for unlocking the full potential of this compound in catalysis, materials science, and beyond.

Q & A

Q. What are the recommended methods for synthesizing and purifying Pyridin-4-ylmethanediol?

this compound can be synthesized via oxidation or reduction of pyridine derivatives. For example, oxidation of 4-pyridinemethanol using potassium permanganate (KMnO₄) in aqueous acidic conditions may yield the diol, while reduction of pyridine ketones with lithium aluminum hydride (LiAlH₄) could also be viable . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity assessment via HPLC or NMR is critical, with attention to diastereomer separation if stereocenters exist.

Q. How should solubility and stability be experimentally determined for this compound?

Solubility can be assessed by incremental addition of the compound to solvents (e.g., DMSO, ethanol, PBS) under inert gas until saturation, followed by centrifugation and UV-Vis quantification (λmax ~245–276 nm) . Stability studies require monitoring degradation under varying pH, temperature, and light exposure using techniques like LC-MS. For example, aqueous solutions may degrade within 24 hours at room temperature, necessitating fresh preparation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve hydroxyl and pyridine proton signals. Hydrogen bonding may downfield-shift hydroxyl peaks.
  • IR : O-H stretching (~3200–3500 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 142.1). Crystallography (via SHELXL) is recommended for structural elucidation if single crystals form .

Q. What protocols ensure safe handling and storage of this compound?

Store at –20°C in airtight, light-protected containers under inert gas. Use fume hoods for weighing and dissolution. Personal protective equipment (gloves, goggles) is mandatory due to potential toxicity. Residual solvents (e.g., DMSO) must be minimized in biological assays to avoid confounding effects .

Q. Which synthetic derivatives of this compound are commonly studied?

Derivatives include carboxylates (via oxidation), amines (via reduction), and substituted pyridines (via nucleophilic aromatic substitution). For example, oxidation with CrO₃ in acetic acid yields pyridinecarboxylic acids, while LiAlH₄ reduction produces aminomethyl derivatives .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict this compound’s reactivity and thermochemistry?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for hydrogen-bonding interactions and redox potentials. Basis sets like 6-311++G(d,p) model electron density around hydroxyl groups. Applications include predicting oxidation energies (e.g., ΔG for conversion to pyridinedicarboxylic acid) and pKa values .

Q. What mechanistic insights guide the oxidation/reduction pathways of this compound?

Oxidation with KMnO₄ proceeds via radical intermediates, forming carboxylic acids. In contrast, LiAlH₄ reduction follows a two-electron mechanism, generating aminomethyl derivatives. Kinetic studies (e.g., UV-Vis monitoring of intermediate species) and isotopic labeling (²H/¹⁸O) can validate proposed mechanisms .

Q. How should researchers address contradictions in spectroscopic or biological data?

  • Data Discrepancies : Replicate experiments under standardized conditions (e.g., solvent purity, temperature).
  • Unexpected Results : Use control experiments (e.g., radical scavengers in oxidation studies) to isolate variables.
  • Statistical Analysis : Apply ANOVA or Bayesian methods to assess significance. Document anomalies in discussion sections to guide future work .

Q. What experimental designs assess this compound’s biological activity?

  • In Vitro Assays : Enzyme inhibition (e.g., kinase assays) at 10–100 µM concentrations in PBS.
  • Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) and confocal microscopy.
  • Toxicity Screening : MTT assays in HepG2 cells, noting IC₅₀ values. Ensure residual solvents are <0.1% to avoid artifacts .

Q. What unexplored research avenues exist for this compound?

  • Coordination Chemistry : Study metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
  • Supramolecular Assemblies : Explore hydrogen-bonded networks via X-ray crystallography.
  • Biosensors : Functionalize carbon electrodes with pyridine-diol moieties for neurotransmitter detection.
    Address literature gaps by cross-referencing databases like PubChem and CAS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.